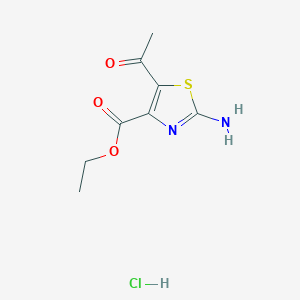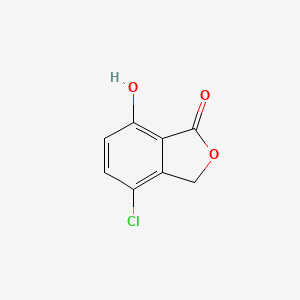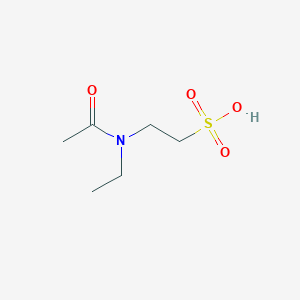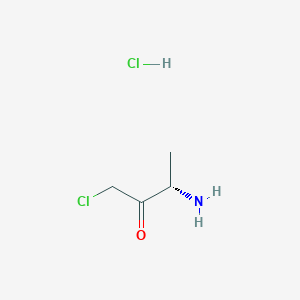
N-(3-cloroquinoxalin-2-il)-3,4-dimetilbencenosulfonamida
Descripción general
Descripción
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Anticancerígeno
El andamiaje de quinoxalina, que incluye “N-(3-cloroquinoxalin-2-il)-3,4-dimetilbencenosulfonamida”, es una plataforma prometedora para el descubrimiento de agentes quimioterapéuticos activos . En particular, algunos derivados de este compuesto han mostrado una actividad prometedora contra líneas celulares tumorales como HCT116 (carcinoma de colon humano), HepG2 (carcinoma hepatocelular de hígado) y MCF-7 (línea celular de adenocarcinoma de mama humano) .
Inductor Apoptótico
Se ha descubierto que algunos derivados de “this compound” inducen la apoptosis, un proceso de muerte celular programada . Por ejemplo, el compuesto VIIIc indujo una interrupción significativa en el perfil del ciclo celular y el arresto del ciclo celular en el límite de la fase G2/M . Esto lo convierte en un posible candidato para su posterior optimización y desarrollo como agente inductor de apoptosis y anticancerígeno contra la línea celular HCT116 .
Inhibición de la Enzima VEGFR-2
VEGFR-2 (Receptor 2 del Factor de Crecimiento Endotelial Vascular) es un objetivo clave en la terapia contra el cáncer debido a su papel en la angiogénesis, la formación de nuevos vasos sanguíneos. Algunos derivados de “this compound” han mostrado una actividad débil contra VEGFR-2 , lo que sugiere un potencial para una mayor exploración en esta área.
Disrupción del Ciclo Celular
Como se mencionó anteriormente, se ha descubierto que el compuesto VIIIc, un derivado de “this compound”, causa una interrupción significativa en el perfil del ciclo celular . Esta podría ser una posible vía para la investigación en la comprensión de los mecanismos de regulación del ciclo celular y cómo pueden ser dirigidos con fines terapéuticos.
Síntesis de Nuevos Derivados
El andamiaje de quinoxalina de “this compound” proporciona una plataforma para la síntesis de nuevos derivados . Estos nuevos compuestos pueden evaluarse para diversas actividades biológicas, ampliando las aplicaciones potenciales de este compuesto.
Investigación Bioquímica
“this compound” y sus derivados pueden utilizarse en investigación bioquímica, particularmente en el estudio de las interacciones entre estos compuestos y diversas enzimas o receptores .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
Análisis Bioquímico
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can form complexes with proteins, affecting their stability and function .
Cellular Effects
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide remains stable under specific storage conditions, such as room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production .
Propiedades
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)









![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

